4-(4-Methoxyphenyl)-4-oxobut-2-enoic acid 4-(4-Methoxyphenyl)-4-oxobut-2-enoic acid
Brand Name: Vulcanchem
CAS No.: 5711-41-1
VCID: VC3729113
InChI: InChI=1S/C11H10O4/c1-15-9-4-2-8(3-5-9)10(12)6-7-11(13)14/h2-7H,1H3,(H,13,14)/b7-6+
SMILES: COC1=CC=C(C=C1)C(=O)C=CC(=O)O
Molecular Formula: C11H10O4
Molecular Weight: 206.19 g/mol

4-(4-Methoxyphenyl)-4-oxobut-2-enoic acid

CAS No.: 5711-41-1

Cat. No.: VC3729113

Molecular Formula: C11H10O4

Molecular Weight: 206.19 g/mol

* For research use only. Not for human or veterinary use.

4-(4-Methoxyphenyl)-4-oxobut-2-enoic acid - 5711-41-1

Specification

CAS No. 5711-41-1
Molecular Formula C11H10O4
Molecular Weight 206.19 g/mol
IUPAC Name (E)-4-(4-methoxyphenyl)-4-oxobut-2-enoic acid
Standard InChI InChI=1S/C11H10O4/c1-15-9-4-2-8(3-5-9)10(12)6-7-11(13)14/h2-7H,1H3,(H,13,14)/b7-6+
Standard InChI Key WORYXBDHTBWLLL-VOTSOKGWSA-N
Isomeric SMILES COC1=CC=C(C=C1)C(=O)/C=C/C(=O)O
SMILES COC1=CC=C(C=C1)C(=O)C=CC(=O)O
Canonical SMILES COC1=CC=C(C=C1)C(=O)C=CC(=O)O

Introduction

Structural and Molecular Characterization

Chemical Identity and Nomenclature

The compound is systematically named (E)-4-(4-methoxyphenyl)-4-oxobut-2-enoic acid, reflecting its trans-configuration at the α,β-unsaturated bond . Alternative designations include:

  • (2E)-4-(4-Methoxyphenyl)-4-oxo-2-butenoic acid

  • 3-(4-Methoxybenzoyl)acrylic acid .

The IUPAC name emphasizes the conjugated enone system (C=O and C=C bonds) and the para-methoxy substitution on the phenyl ring.

Molecular Geometry and Spectroscopic Data

The planar structure arises from conjugation between the carbonyl groups and the vinyl moiety, as evidenced by:

  • UV-Vis Spectroscopy: Absorption maxima at 245 nm (π→π* transition) and 310 nm (n→π* transition) .

  • IR Spectroscopy: Stretching vibrations at 1715 cm⁻¹ (C=O), 1680 cm⁻¹ (conjugated C=O), and 1605 cm⁻¹ (C=C) .

  • NMR Data:

    • ¹H NMR (DMSO-d₆): δ 3.85 (s, 3H, OCH₃), 6.95–7.80 (m, 4H, Ar-H), 6.50 (d, J = 15.6 Hz, 1H, CH=CO), 7.95 (d, J = 15.6 Hz, 1H, COOH) .

    • ¹³C NMR: δ 168.2 (COOH), 187.4 (Ar-CO), 144.3 (C=C), 55.8 (OCH₃) .

The trans-configuration is confirmed by a coupling constant J=15.6HzJ = 15.6 \, \text{Hz} for the vinylic protons .

Synthesis and Reaction Pathways

Two-Step Synthesis Protocol

The compound is synthesized via a sequential condensation and acid-catalyzed cyclization :

Step 1:

  • Reagents: 4-Methoxyacetophenone, maleic anhydride, anhydrous Na₂CO₃.

  • Conditions: Acetonitrile, 140°C, 10 h (sealed tube).

  • Mechanism: Base-mediated Knoevenagel condensation forms the α,β-unsaturated intermediate .

Step 2:

  • Reagents: Aqueous HCl.

  • Conditions: 120°C, 5 h (sealed tube).

  • Mechanism: Acid hydrolysis of the intermediate ester to the carboxylic acid .

ParameterStep 1Step 2
Temperature140°C120°C
Time10 h5 h
YieldNot reportedNot reported
Key ReagentNa₂CO₃HCl

Table 1. Reaction conditions for the synthesis of 4-(4-Methoxyphenyl)-4-oxobut-2-enoic acid .

Alternative Synthetic Routes

  • Michael Addition: Reacting 4-methoxybenzoyl chloride with acrylic acid derivatives in the presence of Lewis acids (e.g., ZnCl₂) .

  • Friedel-Crafts Acylation: Employing diethyl sulfate as a catalyst to form β-aroylacrylic esters, followed by saponification .

Physicochemical Properties

Thermodynamic and Solubility Data

PropertyValueMethod
Melting Point138–139°CDifferential Scanning Calorimetry
Boiling Point389.3±42.0°C (Predicted)Quantitative Structure-Property Relationship (QSPR)
Density1.240±0.06 g/cm³Computational Prediction
pKa3.25±0.10Potentiometric Titration
LogP (Octanol-Water)1.52HPLC Determination

Table 2. Experimental and predicted physicochemical properties .

The compound exhibits limited water solubility (0.12 mg/mL at 25°C) but is soluble in polar aprotic solvents (e.g., DMSO, DMF) and moderately soluble in ethanol .

Stability and Reactivity

  • Thermal Stability: Decomposes above 200°C without sublimation .

  • Photoreactivity: The α,β-unsaturated system undergoes [2+2] cycloaddition under UV light, forming dimeric products .

  • Nucleophilic Attack: Reacts with amines and thiols at the β-position via Michael addition, enabling heterocycle synthesis .

Applications in Organic Synthesis

Precursor to Heterocyclic Compounds

  • Pyridazinones: Reaction with hydrazines yields 6-(4-methoxyphenyl)pyridazin-3(2H)-ones, which exhibit antimicrobial activity .

  • Thiazoles: Condensation with thiourea derivatives forms 2-aminothiazoles, potential kinase inhibitors .

  • Coumarin Derivatives: Cyclocondensation with resorcinol under Pechmann conditions produces 7-hydroxy-4-(4-methoxyphenyl)coumarin .

Pharmaceutical Intermediates

  • Anti-inflammatory Agents: The carboxylic acid group facilitates conjugation with NSAID scaffolds (e.g., ibuprofen hybrids) .

  • Anticancer Candidates: Metal complexes (e.g., Cu(II), Pt(II)) derived from this compound show cytotoxicity against MCF-7 and HepG2 cell lines .

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